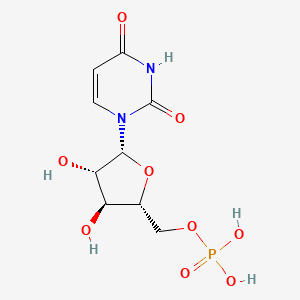

Uracil arabinose-5'-phosphate

Descripción general

Descripción

Synthesis Analysis

The synthesis of uracil derivatives has been extensively explored due to their significance in biomedical applications. Innovations in creating less toxic derivatives of 5-fluorouracil, a closely related compound, highlight the ongoing efforts to refine the synthesis processes for enhanced efficacy and reduced side effects in therapeutic contexts (Álvarez et al., 2012).

Molecular Structure Analysis

Cytosolic 5′nucleotidase II (cN-II) studies reveal insights into the molecular structure and function of enzymes interacting with uracil derivatives, emphasizing the role of specific amino acids in the catalytic mechanism and the structural model of the active site (Ipata & Tozzi, 2006).

Chemical Reactions and Properties

Uracil derivatives exhibit a spectrum of pro- and antioxidant properties, crucial for pharmacological applications. The presence of OH or NH2 groups significantly influences these properties, underlining the importance of chemical modifications in determining the functional capabilities of these compounds (Murinov et al., 2019).

Physical Properties Analysis

The study of inorganic phosphates, including those related to the phosphorus component in uracil arabinose-5'-phosphate, reveals a broad understanding of their physical properties, such as thermal stability and solubility. These characteristics are essential for various applications, from food additives to pharmaceuticals (Weiner et al., 2001).

Chemical Properties Analysis

Advancements in the understanding of P-chirogenic phosphorus compounds, which share a conceptual link with the phosphorus-related chemistry of uracil arabinose-5'-phosphate, illustrate the diverse chemical properties and applications of phosphorus compounds in asymmetric synthesis and catalysis (Dutartre et al., 2016).

Aplicaciones Científicas De Investigación

Mechanism of Purine Arabinoside Synthesis

Research has revealed the mechanism of purine arabinoside synthesis from uracil arabinoside and purine bases via the bacterial transarabinosylation reaction. Arabinose-1-phosphate, closely related to Uracil arabinose-5'-phosphate, serves as an intermediate in this biochemical pathway. This process involves enzymatic reactions that split uracil arabinoside into uracil and arabinose-1-phosphate, highlighting the compound's role in nucleoside metabolism (Takashi et al., 2007).

Biocatalytic Methodology for C-Nucleotide Synthesis

Another study focused on the biocatalytic synthesis of C-nucleoside phosphates from pentose 5-phosphates, including d-arabinose 5-phosphate. This methodology facilitates the incorporation of enzymatically synthesized C-nucleotide triphosphates into nucleic acids, demonstrating Uracil arabinose-5'-phosphate's utility in synthetic biology applications aimed at expanding the genetic alphabet (M. Pfeiffer & B. Nidetzky, 2020).

Role in Bacterial Physiology

Uracil arabinose-5'-phosphate's role extends to bacterial physiology, where it contributes to the biosynthesis of lipopolysaccharide and capsid in Gram-positive bacteria. For instance, the d-Arabinose-5-phosphate isomerase in Clostridium tetani, identified and characterized, indicates the significance of Uracil arabinose-5'-phosphate in bacterial pathogenicity and survival, providing insights into bacterial cell wall synthesis mechanisms (David Cech et al., 2017).

Antiviral Nucleoside Analogues Development

Furthermore, the study of Uracil arabinose-5'-phosphate derivatives has implications in antiviral therapy. For example, the design and synthesis of 5-trimethylsilyl arabinosyl uridines, aiming to bypass the initial phosphorylation step required for antiviral activity, underscore the potential of Uracil arabinose-5'-phosphate analogues in developing novel antiviral agents (Y. Mehellou et al., 2010).

Safety And Hazards

The safety data sheet for Uracil suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting . If swallowed, it’s recommended to clean the mouth with water and get medical attention . It’s also suggested to avoid breathing mist, gas, or vapours and to use personal protective equipment .

Direcciones Futuras

Uracil arabinose-5’-phosphate and its analogues could potentially be used as substrates to identify, differentiate, and characterize enzymes such as D-arabinose 5-phosphate isomerase (KdsD) and 3-deoxy-D-manno-octulosonate 8-phosphate synthase (s) which are involved in lipopolysaccharide (LPS) biosynthesis . This could open up new avenues for research and development in the field of biochemistry and drug discovery.

Propiedades

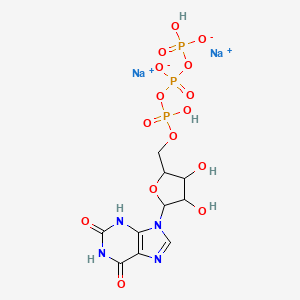

IUPAC Name |

[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJCXFVJDGTHFX-CCXZUQQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uracil arabinose-5'-phosphate | |

CAS RN |

18354-06-8 | |

| Record name | Uracil arabinotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018354068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | URACIL ARABINOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYD0EF6ZRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)